2-Ethyl-4,5,6,7-tetrahydro-1H-indole
Overview
Description
2-Ethyl-4,5,6,7-tetrahydro-1H-indole is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 149.120449483 g/mol and the complexity rating of the compound is 133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alkylation Reactions
One application of compounds related to 2-Ethyl-4,5,6,7-tetrahydro-1H-indole is in alkylation reactions. For instance, α-alkylation of 3-ethyl-2-methyl-4-oxo-1H-4,5,6,7-tetrahydroindole with bromoesters has been studied, leading to the formation of various esters and propionates (Masaguer, Ravina, & Fueyo, 1992).
Hydroamination
Hydroamination of ethynyl derivatives of tetrahydroindoles, including this compound, has been explored. This process is carried out under mild conditions, leading to the production of amino derivatives with significant stereoselectivity and yield (Sobenina et al., 2010).
Synthesis of Substituted Acetohydrazides
The synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides has been reported. This involves the reaction of 4hydroxy indole with ethyl chloroacetate, followed by reactions with various aldehydes, producing compounds with potential antimicrobial activity (Prasad, 2017).
Carboxylation Reactions
Research on the reactions of certain tetrahydroindoles with acetoacetic ester has been conducted, resulting in the formation of ethyl 4-(arylmethylene)-6-oxo-2-aryl-4,5,6,7-tetrahydrobenzofuran-5-carboxylates and similar compounds (Anis’kova, Yegorova, & Chadina, 2008).
Antitumor Activities
Ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyri do-[3,4-b]indole-1-carboxylate, a compound structurally related to this compound, has been synthesized and found to exhibit antitumor activity against Hela cells in vitro (Hu et al., 2018).
Properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h7,11H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHCRFARFOPQFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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